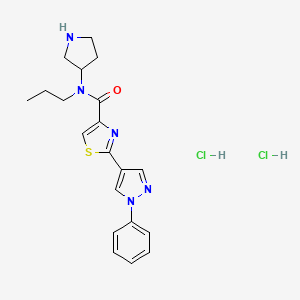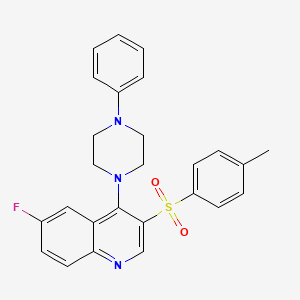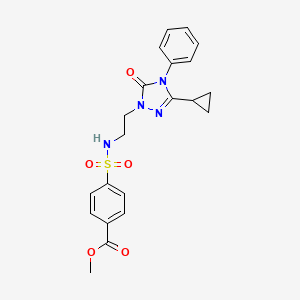
2-(1-Phenylpyrazol-4-yl)-N-propyl-N-pyrrolidin-3-yl-1,3-thiazole-4-carboxamide;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups, including a phenyl group, a pyrazole ring, a pyrrolidine ring, and a thiazole ring. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of such a compound would be determined by the arrangement of these functional groups around the central carbon atoms. The exact structure would depend on the specific synthesis process and the conditions under which the compound was formed .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the functional groups present in the molecule. For example, the pyrazole ring might undergo reactions such as nitration .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Compounds containing a pyrazole ring often have interesting photophysical properties .Aplicaciones Científicas De Investigación
Anticancer Properties
Research has shown that novel pyrazolopyrimidines derivatives exhibit cytotoxic activity against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). These compounds were synthesized through a series of chemical reactions involving carboxamide, suggesting their potential as anticancer agents. The structure-activity relationship (SAR) analysis highlights the importance of the pyrazole moiety in enhancing cytotoxic activity (Rahmouni et al., 2016).
Antimicrobial Activity
New heterocycles incorporating antipyrine moiety, synthesized using 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, have been evaluated for their antimicrobial properties. These compounds, including coumarin, pyridine, and thiazole derivatives, showed significant antimicrobial activity, underscoring their potential in developing new antimicrobial agents (Bondock et al., 2008).
Enzyme Inhibition
Studies on pyrazolopyrimidines and pyridine derivatives have also explored their role in enzyme inhibition, particularly targeting enzymes like 5-lipoxygenase. Such inhibitors are crucial in treating conditions like asthma and allergies by preventing the formation of inflammatory mediators. This research avenue highlights the therapeutic potential of these compounds beyond their antimicrobial and anticancer applications (Patel & Agravat, 2007).
Tuberculostatic Activity
Compounds derived from 2-chloro-3-cyanopyrazine, including those with pyrazine derivatives, have shown potential tuberculostatic activity. Such research indicates the possibility of developing new treatments for tuberculosis, leveraging the chemical diversity of pyrazine derivatives to enhance therapeutic efficacy (Foks et al., 2005).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1-phenylpyrazol-4-yl)-N-propyl-N-pyrrolidin-3-yl-1,3-thiazole-4-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS.2ClH/c1-2-10-24(17-8-9-21-12-17)20(26)18-14-27-19(23-18)15-11-22-25(13-15)16-6-4-3-5-7-16;;/h3-7,11,13-14,17,21H,2,8-10,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAIXEPHXXZGNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCNC1)C(=O)C2=CSC(=N2)C3=CN(N=C3)C4=CC=CC=C4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one](/img/structure/B2850238.png)

![N-(2,4-difluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2850242.png)


![1-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2850247.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenylacetamide](/img/structure/B2850248.png)
![2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2850250.png)


![3-(5-bromofuran-2-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2850254.png)


